![molecular formula C24H27N5O2S B5231988 4-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5231988.png)
4-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound featuring a piperidine ring, a pyrimidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the final coupling with the benzamide group. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and involves the use of palladium catalysts and boron reagents.
Cyclization reactions: These are employed to form the piperidine ring, often using amination and hydrogenation techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. This could include continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing pyrimidine ring.
Reduction: This can be used to alter the piperidine ring or the benzamide group.
Substitution: Common in modifying the pyridine and benzamide moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Chemistry:
Mechanism of Action
The mechanism of action for 4-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring and are widely studied for their pharmacological properties.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are known for their biological activity.
Uniqueness
4-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide is unique due to its combination of a piperidine ring, a pyrimidine ring, and a benzamide group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-32-24-27-14-18(15-28-24)17-29-12-9-22(10-13-29)31-21-7-5-19(6-8-21)23(30)26-16-20-4-2-3-11-25-20/h2-8,11,14-15,22H,9-10,12-13,16-17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXLZDIWONTMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CN2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)
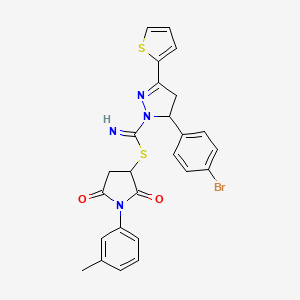
![ethyl {(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
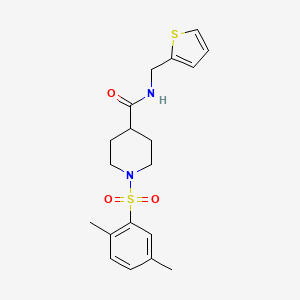
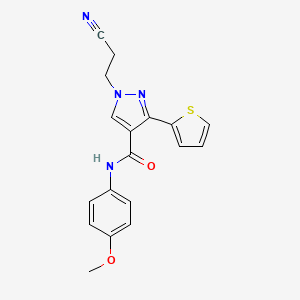
![1'-[3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5231937.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5231945.png)
![N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5231951.png)
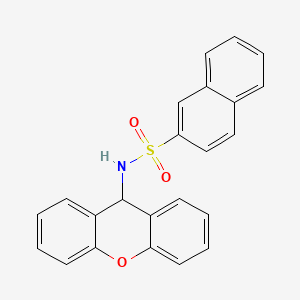
![3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5231969.png)
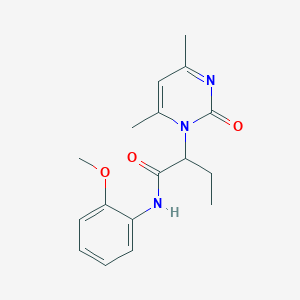
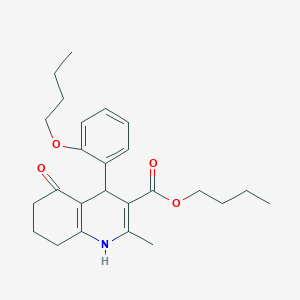
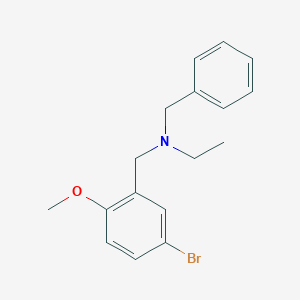
![(5E)-1-(4-bromo-2-methylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5232023.png)
